

# H-Ala-Ala-Tyr-OH TFA: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-Ala-Ala-Tyr-OH TFA*

Cat. No.: *B12420517*

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Introduction: **H-Ala-Ala-Tyr-OH TFA** is the trifluoroacetate salt of the tripeptide L-Alanyl-L-Alanyl-L-Tyrosine. This peptide is composed of two alanine residues and one tyrosine residue. While specific research on this particular tripeptide is not extensively documented in publicly available literature, its structure suggests potential applications in various fields of biochemical and pharmaceutical research. This guide provides a detailed overview of its chemical properties, a representative synthesis and purification protocol, analytical characterization methods, and potential areas of biological investigation. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

H-Ala-Ala-Tyr-OH, in its free base form, has the CAS number 67131-52-6.[1] The trifluoroacetate (TFA) salt is a common form for synthetic peptides, often resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.[2][3] The presence of the TFA counterion can affect the peptide's net weight and solubility.[2][3]

Property	H-Ala-Ala-Tyr-OH (Free Base)	H-Ala-Ala-Tyr-OH TFA
CAS Number	67131-52-6	Not explicitly assigned
Molecular Formula	C15H21N3O5	C17H22F3N3O7
Molecular Weight	323.34 g/mol [1]	437.37 g/mol
Appearance	Typically a white powder	Typically a white, fluffy powder
Purity (Typical)	>95% (HPLC)	>95% (HPLC)
Solubility	Soluble in aqueous solutions	Generally enhanced solubility in aqueous solutions[2][3]
Storage	Recommended at -20°C[2][3]	Recommended at -20°C[2][3]

## Synthesis and Purification

The synthesis of H-Ala-Ala-Tyr-OH is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

## Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is a representative method adapted from standard Fmoc-SPPS procedures for similar tripeptides.[4]

### 1. Resin Preparation and First Amino Acid Loading:

- Swell Wang resin in N,N-Dimethylformamide (DMF).
- Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt).
- Couple the activated Fmoc-Tyr(tBu)-OH to the swollen resin.
- Cap any unreacted hydroxyl groups on the resin using an acetylating agent.

## 2. Iterative Deprotection and Coupling Cycles:

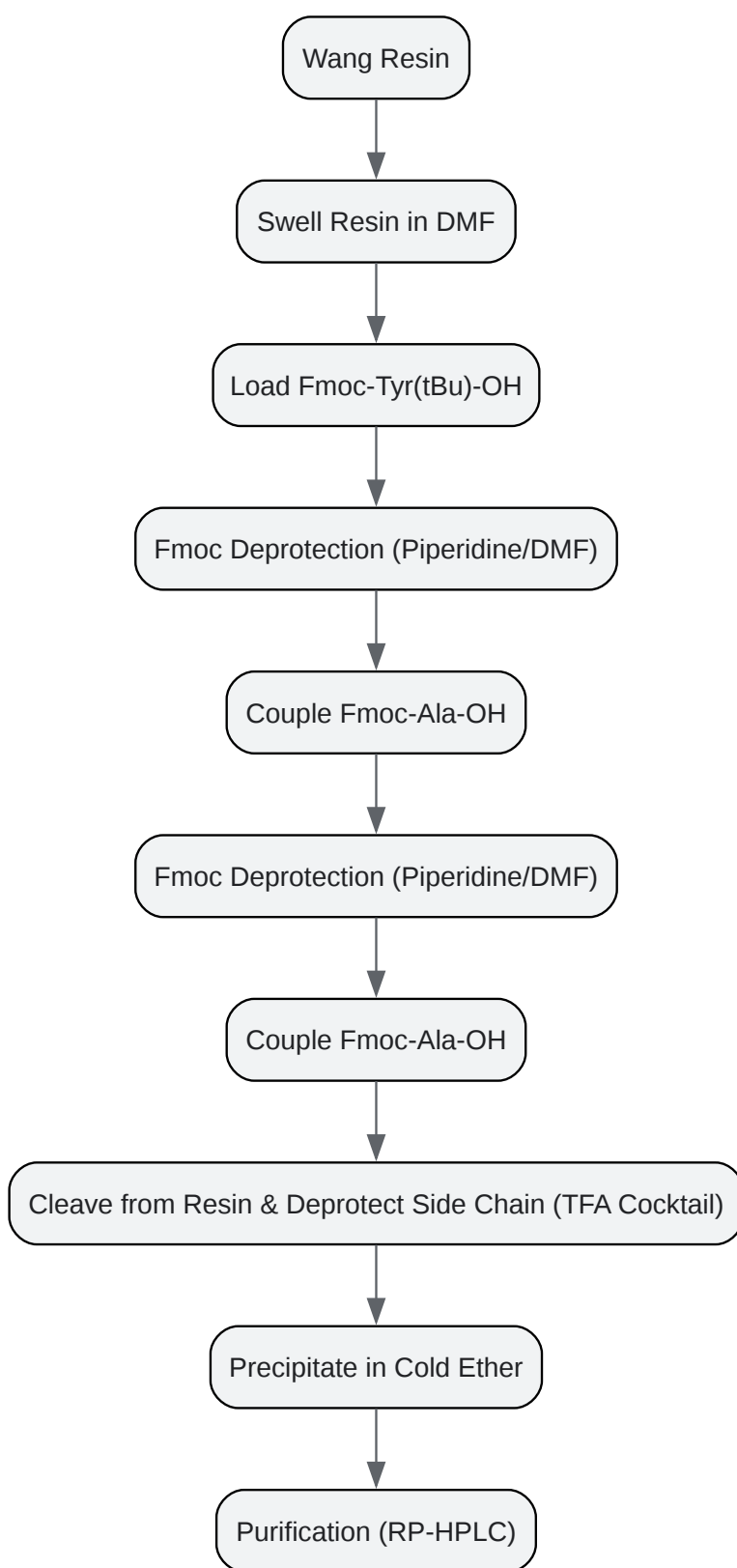
- Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound tyrosine with a solution of piperidine in DMF.
- Coupling: Activate the carboxyl group of the next amino acid, Fmoc-Ala-OH, with DIC/HOBt and couple it to the deprotected N-terminus of the resin-bound peptide.
- Repeat the deprotection and coupling steps for the final Fmoc-Ala-OH.

## 3. Cleavage and Deprotection:

- Wash the fully assembled peptide-resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove the tert-butyl (tBu) side-chain protecting group from tyrosine. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) to scavenge reactive cations.[\[4\]](#)

## 4. Precipitation and Isolation:

- Precipitate the crude peptide from the cleavage cocktail by adding it to cold diethyl ether.
- Collect the precipitated peptide by centrifugation.
- Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
- Dry the crude peptide under vacuum.



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A representative workflow for the solid-phase synthesis of H-Ala-Ala-Tyr-OH.

## Experimental Protocol: Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Column: A C18 stationary phase is typically used.
- Mobile Phase: A gradient of acetonitrile in water is employed, with 0.1% TFA as an ion-pairing agent to improve peak shape and resolution.<sup>[5]</sup>
  - Mobile Phase A: 0.1% TFA in Water
  - Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run to elute the peptide. The specific gradient is optimized to achieve the best separation.
- Detection: The peptide is detected by its absorbance at 220 nm and 280 nm (due to the tyrosine residue).
- Fraction Collection: Fractions containing the purified peptide are collected.
- Lyophilization: The collected fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Parameter	Analytical HPLC	Preparative HPLC
Column	C18, 4.6 x 250 mm, 5 µm	C18, 21.2 x 250 mm, 10 µm
Mobile Phase A	0.1% TFA in Water	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile	0.1% TFA in Acetonitrile
Flow Rate	1.0 mL/min	20.0 mL/min
Gradient	5-65% B over 30 min (Example)	15-45% B over 40 min (Example)
Detection Wavelength	220 nm, 280 nm	220 nm, 280 nm
Purity after Purification	>98%	>98%

## Analytical Characterization

The identity and purity of the synthesized **H-Ala-Ala-Tyr-OH TFA** are confirmed by a combination of analytical techniques.

- Analytical RP-HPLC: To determine the purity of the final product. The retention time is characteristic of the peptide under specific chromatographic conditions.
- Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) is a common technique used for this purpose.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR can be used to confirm the structure of the peptide by analyzing the chemical shifts and coupling constants of the constituent amino acid residues.

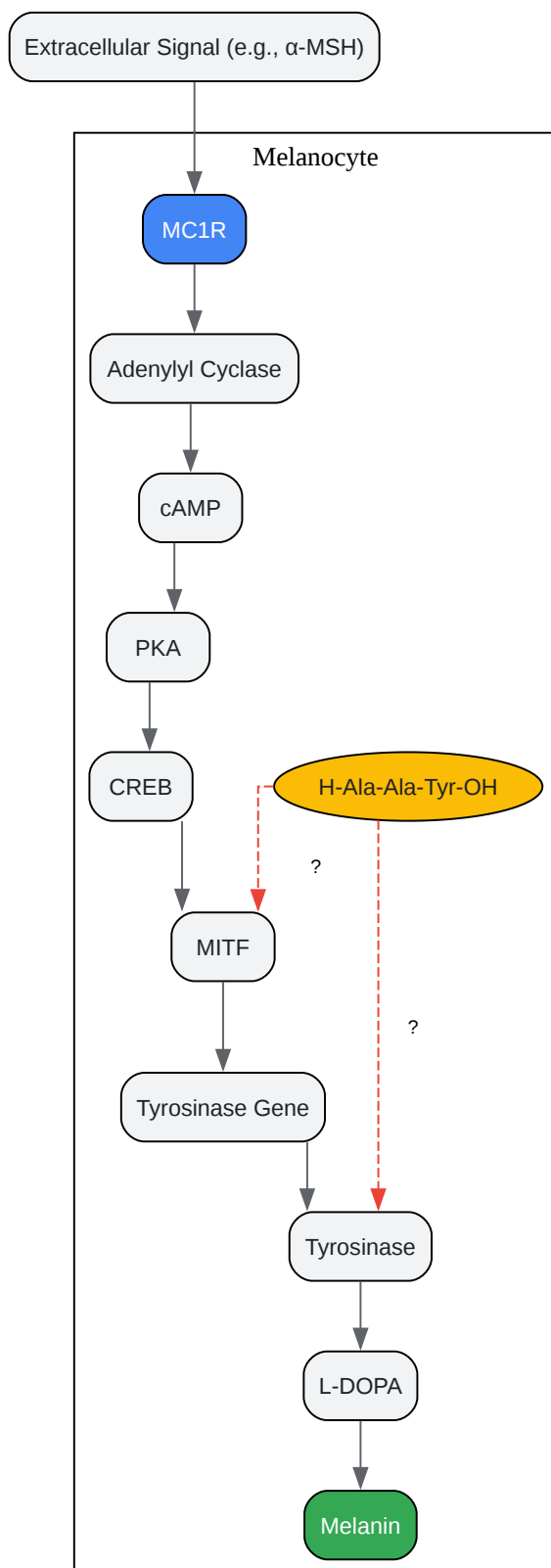
## Potential Biological Activity and Research Applications

While the specific biological functions of H-Ala-Ala-Tyr-OH have not been extensively reported, the properties of its constituent amino acids and related peptides provide a basis for hypothesizing its potential roles and guiding future research.

The dipeptide L-Alanyl-L-Tyrosine has been shown to promote the production of melanin in B16-F10 mouse melanoma cells, suggesting a potential role in melanogenesis.<sup>[6]</sup> It is plausible that the tripeptide H-Ala-Ala-Tyr-OH could have similar or related activities. Tyrosine is a direct precursor to melanin, and peptides containing tyrosine may influence the enzymatic pathways of melanin synthesis.

## Hypothetical Signaling Pathway: Modulation of Melanogenesis

H-Ala-Ala-Tyr-OH could potentially influence melanin synthesis by acting on key enzymes or signaling pathways within melanocytes. For instance, it might modulate the activity of tyrosinase, the rate-limiting enzyme in melanin production, or affect the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.



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Address: 3281 E Guasti Rd

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